

# An In-depth Technical Guide to the Structure and Stereochemistry of D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**D-Glucal**, a cyclic enol ether derived from D-glucose, is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates, including oligosaccharides, 2-deoxy sugars, and various natural products.[1] This guide provides a comprehensive overview of the structure, stereochemistry, and key reactions of **D-Glucal**, intended to serve as a valuable resource for professionals in chemical research and drug development.

## Structure and Stereochemistry of D-Glucal

**D-Glucal**, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, possesses the chemical formula C<sub>6</sub>H<sub>10</sub>O<sub>4</sub> and a molecular weight of 146.14 g/mol .[2] The presence of the double bond between C1 and C2 flattens the pyranose ring into a half-chair conformation. The stereochemistry at C3, C4, and C5 is inherited from its parent sugar, D-glucose.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **D-Glucal** is presented in the table below. This information is crucial for its identification and characterization in experimental settings.



Property	Value	Reference(s)
IUPAC Name	(2R,3S,4R)-2- (hydroxymethyl)-3,4-dihydro- 2H-pyran-3,4-diol	[2]
CAS Number	13265-84-4	[2]
Molecular Formula	C6H10O4	[2]
Molecular Weight	146.14 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	58-60 °C	[1]
Optical Rotation	$[\alpha]D^{21}$ -7° (c = 1.9 in H <sub>2</sub> O)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) δ (ppm)	6.47 (d, 1H, H-1), 4.80 (dd, 1H, H-2), 4.25-4.15 (m, 1H, H-5), 3.95-3.80 (m, 2H, H-6a, H-6b), 3.75-3.65 (m, 1H, H-4), 3.60-3.50 (m, 1H, H-3)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz) δ (ppm)	145.0 (C-1), 99.5 (C-2), 78.5 (C-5), 68.0 (C-3), 66.5 (C-4), 61.0 (C-6)	[3]

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

### **Solid-State Conformation**

X-ray crystallographic studies of derivatives, such as the tri-O-acetyl-**D-glucal** dimer, have provided valuable insights into the solid-state conformation of the **D-glucal** ring system. These studies confirm the half-chair conformation of the pyranoid ring.[4]

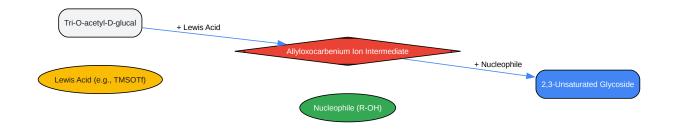
# **Key Reactions of D-Glucal**

The reactivity of **D-Glucal** is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.



### The Ferrier Rearrangement

One of the most powerful applications of **D-glucal** and its derivatives is the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal to form 2,3-unsaturated glycosides. This provides a facile route to a variety of complex carbohydrate structures.



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Caption: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.

## **Epoxidation**

The double bond of **D-glucal** can be readily epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the epoxide ring can be opened by nucleophiles with high regio- and stereoselectivity.[5][6]

# **Cycloaddition Reactions**

**D-Glucal** can participate as a dienophile in [4+2] cycloaddition reactions, providing access to novel bicyclic carbohydrate derivatives. This reactivity opens avenues for the synthesis of carbasugars and other complex carbocyclic structures.[7]

# Experimental Protocols Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol describes the synthesis of the commonly used protected form of **D-glucal**.



#### Materials:

- D-Glucose
- Acetic anhydride
- Red phosphorus
- Bromine
- Zinc dust
- Copper(II) sulfate solution
- Sodium acetate
- Acetic acid
- · Diethyl ether
- Petroleum ether

#### Procedure:

- Acetobromoglucose is first prepared from D-glucose, acetic anhydride, red phosphorus, and bromine according to established procedures.
- A mixture of zinc dust (activated with copper(II) sulfate solution) and sodium acetate in 50% aqueous acetic acid is prepared in a reaction flask equipped with a mechanical stirrer and a dropping funnel.
- A solution of acetobromoglucose in acetic acid is added dropwise to the stirred zinc suspension while maintaining the temperature below 20°C.
- After the addition is complete, the mixture is stirred for an additional 2 hours.
- The reaction mixture is filtered, and the filtrate is extracted with diethyl ether.



- The ether extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting syrup is purified by crystallization from diethyl ether and petroleum ether to afford 3,4,6-tri-O-acetyl-D-glucal.[8]

# Ferrier Rearrangement for the Synthesis of a C-Glycoside

This protocol provides an example of a Lewis acid-catalyzed Ferrier rearrangement to form a C-glycoside.

#### Materials:

- Tri-O-acetyl-**D-glucal**
- · Silyl ketene acetal
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (CH2Cl2)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

#### Procedure:

- Dissolve tri-O-acetyl-D-glucal in a mixture of CH<sub>2</sub>Cl<sub>2</sub> and acetonitrile in a flask and cool to -5°C.
- Add the silyl ketene acetal to the cooled solution.
- Slowly add a solution of TMSOTf in CH<sub>2</sub>Cl<sub>2</sub> via an addition funnel over 30 minutes, maintaining the temperature at -5°C.
- After the addition is complete, stir the reaction mixture at -5°C for 2 hours.
- Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCO<sub>3</sub> solution.



- Separate the organic layer, and extract the aqueous layer with CH2Cl2.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired C-glycoside.[9]

## **Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal**

This protocol describes the epoxidation of a protected **D-glucal** derivative using in situ generated dimethyldioxirane (DMDO).

#### Materials:

- 3,4,6-Tri-O-benzyl-**D-glucal**
- Dichloromethane (CH2Cl2)
- Acetone
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Oxone® (potassium peroxymonosulfate)
- Water

#### Procedure:

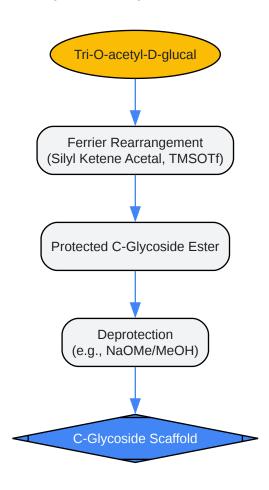
- In a flask, prepare a biphasic solution of 3,4,6-tri-O-benzyl-**D-glucal** in CH<sub>2</sub>Cl<sub>2</sub>, acetone, and saturated aqueous NaHCO<sub>3</sub>, and cool it in an ice bath.
- To the vigorously stirred solution, add a solution of Oxone® in water dropwise over 15 minutes.
- Continue vigorous stirring at 0°C for 30 minutes and then at room temperature for an additional 6 hours.
- Separate the organic phase and extract the aqueous phase with CH2Cl2.



 Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the 1,2-anhydrosugar.[5]

# Synthetic Workflow: Multi-step Synthesis of a C-Glycoside Scaffold

**D-Glucal** is a valuable starting material for the multi-step synthesis of complex molecules. The following diagram illustrates a typical workflow for the synthesis of a C-glycoside scaffold, which can be a precursor for diversity-oriented synthesis.



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Caption: Workflow for the synthesis of a C-glycoside scaffold from **D-glucal**.

## Conclusion

**D-Glucal** stands as a cornerstone in synthetic carbohydrate chemistry, offering a gateway to a vast landscape of molecular complexity. Its well-defined structure and stereochemistry, coupled



with the high reactivity of its enol ether moiety, make it an indispensable tool for researchers in drug discovery and the life sciences. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and biologically significant molecules.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of D-Glucal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013581#d-glucal-structure-and-stereochemistry-explained]

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